6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide

Lipophilicity LogP Drug Design

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide (CAS 1016682-33-9) is a heterocyclic sulfonamide derivative featuring a 6-chloropyridine core and a bulky 2-methylbutan-2-yl (tert-alkyl) substituent on the sulfonamide nitrogen. With a molecular weight of 262.76 g/mol and a computed XLogP3 of 2.3, this compound occupies a moderate lipophilicity range suitable for lead-like chemical space.

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.75
CAS No. 1016682-33-9
Cat. No. B2443343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
CAS1016682-33-9
Molecular FormulaC10H15ClN2O2S
Molecular Weight262.75
Structural Identifiers
SMILESCCC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3
InChIKeyFJGHAIYJFJOTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide (CAS 1016682-33-9): A Sterically-Differentiated Sulfonamide Building Block for Medicinal Chemistry and Fragment-Based Library Synthesis


6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide (CAS 1016682-33-9) is a heterocyclic sulfonamide derivative featuring a 6-chloropyridine core and a bulky 2-methylbutan-2-yl (tert-alkyl) substituent on the sulfonamide nitrogen . With a molecular weight of 262.76 g/mol and a computed XLogP3 of 2.3, this compound occupies a moderate lipophilicity range suitable for lead-like chemical space [1]. It is commercially available as a research-grade building block at ≥95% purity and is utilized primarily as a synthetic intermediate for exploring structure-activity relationships in enzyme inhibition, particularly within carbonic anhydrase and kinase inhibitor programs [2].

Why N-Alkyl Chain Variation in 6-Chloropyridine-3-sulfonamides Precludes Simple Generic Interchange: The Case of 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide


In the 6-chloropyridine-3-sulfonamide series, the N-alkyl substituent is not a passive spectator; it directly modulates key molecular properties such as lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn govern target binding, metabolic stability, and physicochemical behavior [1]. Even subtle variations—such as branching or the presence of a quaternary carbon—can lead to measurable differences in LogP (e.g., a ΔLogP of 0.16 between the 2-methylbutan-2-yl and pentan-2-yl analogs) and in the number of asymmetric centers (0 vs. 1), which profoundly impact pharmacodynamics and pharmacokinetics . Therefore, substituting a close analog without verifying these specific biophysical parameters risks compromising assay reproducibility, SAR continuity, and lead optimization efforts.

Quantitative Differentiation Evidence for 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide (CAS 1016682-33-9) Relative to Closest Structural Analogs


Lipophilicity Modulation: Measured LogP Advantage of the 2-Methylbutan-2-yl Substituent Over the Pentan-2-yl Analog

The target compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, exhibits a vendor-measured LogP of 1.99, which is 0.16 log units lower than the 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide analog (LogP 2.15) . This lower lipophilicity suggests improved aqueous solubility and a potentially more favorable drug-like profile, as both compounds share identical molecular formulas and heavy atom counts, isolating the effect of the branched, quaternary carbon substituent.

Lipophilicity LogP Drug Design Physicochemical Properties

Steric Bulk Differentiation: Quaternary Carbon Versus Secondary Carbon At the Sulfonamide N-Substituent

The 2-methylbutan-2-yl group in the target compound features a quaternary α-carbon directly adjacent to the sulfonamide NH, introducing unique steric bulk (Fsp3 = 0.5) not present in sec-alkyl analogs like 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide, which possess a secondary α-carbon . This quaternary center is predicted to enhance metabolic stability toward N-dealkylation pathways and may alter the presentation of the sulfonamide hydrogen-bonding pharmacophore to enzyme active sites, as inferred from structure-activity relationships in related pyridine-3-sulfonamide carbonic anhydrase inhibitors [1].

Steric Hindrance Metabolic Stability Enzyme Selectivity Fragment-Based Drug Discovery

Purity and Storage Stability: Defined Specifications for Reproducible Research

Commercially, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide is supplied at a minimum purity of 95% and is recommended for storage under sealed, refrigerated conditions (2-8°C) to maintain integrity, as per its Safety Data Sheet . This contrasts with some structurally similar N-alkyl analogs, such as 6-chloro-N-pentylpyridine-3-sulfonamide, for which specific, controlled storage conditions are not universally specified across suppliers, introducing potential variability in long-term stability.

Purity Storage Reproducibility Quality Control

Procurement-Driven Application Scenarios for 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide (CAS 1016682-33-9)


Fragment-Based and Diversity-Oriented Synthesis Libraries Targeting Carbonic Anhydrase Isoforms

The lower LogP and unique quaternary-carbon N-substituent of 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide position it as a specialized building block for fragment libraries targeting carbonic anhydrase (CA) IX and XII isoforms, where the sulfonamide moiety is the canonical zinc-binding warhead [1]. Its differentiated steric profile may help explore novel interactions in the hydrophobic pocket adjacent to the active site, as suggested by structure-activity relationship studies on 4-substituted pyridine-3-sulfonamides [1].

Kinase Inhibitor Lead Optimization Requiring Defined Lipophilicity and Metabolic Stability

In phosphoinositide 3-kinase (PI3K) inhibitor programs where the 6-chloropyridine-3-sulfonamide core has been implicated, the distinct LogP of 1.99 and the metabolically robust quaternary α-carbon of this compound offer a starting point for optimizing both potency and pharmacokinetic profiles . The compound avoids the additional chiral complexity of sec-alkyl analogs, simplifying synthetic scale-up and analytical characterization .

Physicochemical Property Screening Cascades for CNS and Systemic Drug Candidates

With its computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 67.4 Ų, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide falls within favorable limits for both CNS penetration and oral bioavailability [2]. Procurement of this specific N-alkyl variant allows teams to systematically study the impact of steric bulk on blood-brain barrier permeability within a congeneric series, without confounding changes in molecular weight or rotatable bond count [2].

Quote Request

Request a Quote for 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.